4-Isobutoxy-2-(pyrrolidin-1-yl)aniline

Catalog No.
S14267345
CAS No.
M.F
C14H22N2O
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isobutoxy-2-(pyrrolidin-1-yl)aniline

Product Name

4-Isobutoxy-2-(pyrrolidin-1-yl)aniline

IUPAC Name

4-(2-methylpropoxy)-2-pyrrolidin-1-ylaniline

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-11(2)10-17-12-5-6-13(15)14(9-12)16-7-3-4-8-16/h5-6,9,11H,3-4,7-8,10,15H2,1-2H3

InChI Key

PCZZCISZFODONT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)N2CCCC2

4-Isobutoxy-2-(pyrrolidin-1-yl)aniline is an organic compound characterized by a pyrrolidine ring and an isobutoxy substituent on an aniline structure. Its molecular formula is C14H22N2O, and it features a distinctive arrangement of functional groups that contribute to its chemical properties. The presence of the isobutoxy group enhances its solubility in organic solvents, while the pyrrolidine moiety may influence its biological activity and reactivity in

4-Isobutoxy-2-(pyrrolidin-1-yl)aniline has potential applications in:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory or anticancer drugs.
  • Material science: The compound could be utilized in creating advanced materials where specific electronic or mechanical properties are needed.

Compounds containing pyrrolidine and aniline structures have shown diverse biological activities. For 4-Isobutoxy-2-(pyrrolidin-1-yl)aniline, potential biological activities may include:

  • Anti-inflammatory effects: Similar compounds have demonstrated inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process .
  • Anticancer properties: Pyrrolidine derivatives are often explored for their ability to interact with various biological targets associated with cancer progression .

Preliminary studies suggest that modifications in the structure of anilines can significantly affect their pharmacological profiles.

The synthesis of 4-Isobutoxy-2-(pyrrolidin-1-yl)aniline typically involves:

  • Palladium-catalyzed C–N coupling: This method allows for the formation of the aniline structure from suitable precursors like aryl halides and amines under optimized conditions (e.g., temperature, solvent) to achieve high yields

    Interaction studies involving 4-Isobutoxy-2-(pyrrolidin-1-yl)aniline typically focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures can interact with:

    • Enzymes: Such as cyclooxygenases, impacting inflammatory pathways.
    • Receptors: Potentially modulating neurotransmitter systems due to the presence of the pyrrolidine ring.

    These studies help elucidate the mechanisms underlying its biological effects and guide further modifications for enhanced activity.

Several compounds share structural similarities with 4-Isobutoxy-2-(pyrrolidin-1-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Pyrrolidin-1-yl)anilineContains a pyrrolidine ringLacks isobutoxy group
4-Methoxy-N-(pyrrolidin-1-yl)anilineMethoxy group instead of isobutoxyDifferent electronic properties
N,N-Dimethyl-pyrrolidinyl-anilineDimethylamino substituentIncreased basicity and potential reactivity

These compounds exhibit variations in their substituents which can influence their solubility, reactivity, and biological activity. The presence of the isobutoxy group in 4-Isobutoxy-2-(pyrrolidin-1-yl)aniline distinguishes it by potentially enhancing lipophilicity compared to others.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted anilines by enabling efficient carbon–heteroatom bond formation. For 4-isobutoxy-2-(pyrrolidin-1-yl)aniline, these methods are pivotal for introducing both the pyrrolidinyl and isobutoxy groups.

Buchwald–Hartwig Amination for Pyrrolidinyl Group Installation

The Buchwald–Hartwig amination is a cornerstone for constructing C–N bonds in aromatic systems. To install the pyrrolidinyl group at the 2-position, a palladium catalyst system comprising tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered phosphine ligand, such as BrettPhos or RuPhos, facilitates coupling between 2-bromo-4-isobutoxyaniline and pyrrolidine. Key reaction parameters include:

  • Base: Sodium tert-butoxide (NaO$$t$$-Bu) or cesium carbonate (Cs₂CO₃) to deprotonate the amine.
  • Solvent: Toluene or 1,4-dioxane at elevated temperatures (80–110°C).
  • Catalyst Loading: 1–5 mol% Pd with ligand-to-metal ratios of 1:1 to 2:1.

Under optimized conditions, this method achieves yields exceeding 85%. The electronic nature of the aryl halide significantly impacts reactivity; electron-deficient substrates react more rapidly due to enhanced oxidative addition to Pd(0).

Table 1: Palladium Catalyst Systems for Buchwald–Hartwig Amination

Catalyst SystemLigandYield (%)Reaction Time (h)
Pd₂(dba)₃BrettPhos9212
Pd(OAc)₂Xantphos7818
Pd(allyl)ClRuPhos8814

Palladium-Mediated C–O Coupling for Isobutoxy Group Introduction

The installation of the isobutoxy group at the 4-position can be achieved via palladium-catalyzed C–O cross-coupling. Using a methodology analogous to Singh and colleagues’ work on fluorinated ethers, aryl bromides or chlorides react with isobutanol in the presence of a Pd catalyst. The precatalyst $$t$$BuBrettPhos Pd G3, combined with Cs₂CO₃ in toluene, enables efficient coupling at 100–120°C within 2–4 hours. This approach avoids the need for traditional Williamson ether synthesis, which may suffer from limited functional group tolerance.

Key advantages include:

  • Functional Group Compatibility: Tolerance for amines, nitriles, and halides.
  • Mild Conditions: Lower temperatures compared to Ullmann-type couplings.
  • Scalability: Demonstrated applicability in multigram-scale syntheses.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.173213330 g/mol

Monoisotopic Mass

234.173213330 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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